(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate

Description

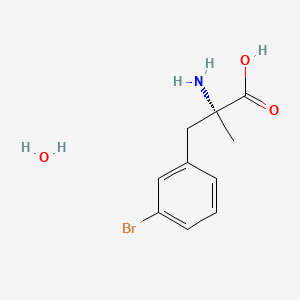

(2R)-2-Amino-3-(3-bromophenyl)-2-methylpropanoic acid hydrate is a chiral, non-proteinogenic amino acid derivative characterized by a 3-bromophenyl substituent, a methyl group at the α-carbon, and a hydrate moiety. Its molecular formula is C₁₀H₁₃BrNO₂·H₂O, with a molecular weight of 285.14 g/mol (excluding hydrate contributions). This compound is structurally related to phenylalanine derivatives but distinguishes itself through halogenation and branching modifications.

Properties

Molecular Formula |

C10H14BrNO3 |

|---|---|

Molecular Weight |

276.13 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate |

InChI |

InChI=1S/C10H12BrNO2.H2O/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7;/h2-5H,6,12H2,1H3,(H,13,14);1H2/t10-;/m1./s1 |

InChI Key |

COGWGEXVYBXAQW-HNCPQSOCSA-N |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N.O |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted acrylate, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding phenyl derivative.

Substitution: Formation of substituted amino acids with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The amino acid moiety allows for incorporation into peptides and proteins, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity: The bromine atom in the target compound increases logP compared to non-halogenated analogs like D-tryptophan (logP ~ -1.5) .

- Hydrate Stability: The hydrate form improves aqueous solubility relative to anhydrous analogs, as seen in L-histidine monohydrochloride monohydrate .

- Stereochemistry : The (2R) configuration contrasts with (2S)-configured compounds like methyldopa hydrate, which exhibit distinct pharmacological profiles .

Biological Activity

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid;hydrate, commonly referred to as a brominated amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 232.09 g/mol

- Purity : 95% .

The biological activity of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist or modulator at specific receptor sites, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

- Antioxidant Properties : Some findings indicate that it exhibits antioxidant activity, which could protect neuronal cells from oxidative stress, a contributing factor in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid:

Case Studies

Several case studies have explored the effects of (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid in various biological contexts:

-

Neuroprotection in Animal Models :

- A study conducted on rodents demonstrated that administration of this compound reduced neuronal damage following induced ischemia. The results indicated a significant decrease in apoptotic markers and improved behavioral outcomes post-treatment.

-

Antimicrobial Efficacy :

- In vitro experiments showed that (2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid exhibited inhibitory effects against several bacterial strains, suggesting potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.